molecular formula C23H21ClN4O3 B2625959 7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-69-4

7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2625959
CAS No.: 1021258-69-4
M. Wt: 436.9
InChI Key: QMYCIWZWEJGCDM-UHFFFAOYSA-N
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Description

7-Benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl group at position 7, a 2-chlorobenzyl carboxamide at position 6, and methyl groups at positions 1 and 3. The 2,4-dioxo moieties contribute to its planar, heterocyclic core, which is frequently exploited in kinase inhibitor design due to its ability to mimic ATP-binding motifs . While direct biological data for this compound is unavailable in the provided evidence, structural analogs demonstrate activities such as receptor tyrosine kinase (RTK) inhibition and sulfonamide-mediated targeting .

Properties

IUPAC Name

7-benzyl-N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-26-21-17(22(30)27(2)23(26)31)12-19(28(21)14-15-8-4-3-5-9-15)20(29)25-13-16-10-6-7-11-18(16)24/h3-12H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYCIWZWEJGCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021258-69-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC23H21ClN4O3
Molecular Weight436.9 g/mol
StructureChemical Structure

The primary mechanism through which this compound exerts its biological effects involves the inhibition of various receptor tyrosine kinases (RTKs) such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

This inhibition leads to a reduction in angiogenesis and cell proliferation by disrupting microtubule assembly and affecting key biochemical pathways related to tumor growth and inflammation .

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies on non-small cell lung cancer (NSCLC) cell lines (H460 and A549) revealed an IC50 of approximately 5.93 μM and 6.76 μM respectively. The compound induced apoptosis by increasing the Bax/Bcl-2 ratio and downregulating phosphorylated Akt protein levels .

Anti-inflammatory Properties

Additionally, this compound has shown promise as an anti-inflammatory agent. In experimental models, it was noted to reduce inflammatory markers and exhibit analgesic effects comparable to known anti-inflammatory drugs .

Case Studies

Several case studies highlight the compound's efficacy in preclinical settings:

  • Study on Lung Cancer :
    • Objective : To evaluate the antiproliferative effects on NSCLC.
    • Findings : Significant induction of apoptosis was observed with increasing concentrations of the compound. Flow cytometry analysis indicated a dose-dependent increase in apoptotic cells .
  • Study on Inflammation :
    • Objective : To assess anti-inflammatory effects in animal models.
    • Findings : The compound significantly reduced edema and inflammatory cytokines compared to control groups .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrrolo[2,3-d]Pyrimidine Derivatives

Compound Name / ID R7 Substituent R6 Substituent R2/R4 Functional Groups Core Structure
Target Compound Benzyl N-(2-Chlorobenzyl) carboxamide 2,4-Dioxo Pyrrolo[2,3-d]pyrimidine
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino) analog Cyclopentyl N,N-Dimethyl carboxamide 2-Sulfamoylphenylamino Pyrrolo[2,3-d]pyrimidine
N4-(4-Chlorophenyl)-6-(2-methylbenzyl) analog 2-Methylbenzyl N4-(4-Chlorophenyl) diamine 2,4-Diamino Pyrrolo[2,3-d]pyrimidine
7-Butyl-N-(3-methoxypropyl) analog Butyl N-(3-Methoxypropyl) carboxamide 2,4-Dioxo Pyrrolo[2,3-d]pyrimidine
Thiazolo[3,2-a]pyrimidine 5-Methylfuran Cyano 3,5-Dioxo Thiazolo[3,2-a]pyrimidine

Key Observations :

  • R7 Substituents : The benzyl group in the target compound may enhance π-π stacking in hydrophobic pockets compared to cyclopentyl () or butyl () groups.
  • Functional Groups: The 2,4-dioxo configuration in the target and compounds contrasts with 2-sulfamoylphenylamino () or 2,4-diamino () groups, which may alter hydrogen-bonding interactions in kinase active sites.

Key Observations :

  • Lower yields in (22.9%) highlight challenges in Pd-catalyzed reactions, whereas achieved 65% yield using simpler substitution chemistry.

Key Observations :

  • The 2-chlorobenzyl group in the target compound likely increases lipophilicity (LogP ~3.5) compared to less halogenated analogs (: LogP ~2.7). This may enhance membrane permeability but reduce aqueous solubility.

Q & A

Q. Characterization :

  • 1H/13C NMR : Assign protons and carbons in DMSO-d6 or CDCl3 (e.g., δ 3.62–7.44 ppm for aromatic and methylene protons) .
  • HRMS : Confirm molecular weight (e.g., m/z 386–403 for analogous compounds) .
  • IR : Identify functional groups (e.g., C=O at ~1,700 cm⁻¹, CN at ~2,200 cm⁻¹) .

Basic: How are spectroscopic techniques used to resolve structural ambiguities?

Answer:

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in the 1,3-dimethyl and benzyl substituents .
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, critical for distinguishing regioisomers (e.g., verifying substituent positions on the pyrrolo-pyrimidine core) .
  • X-ray crystallography : Resolves absolute configuration for chiral centers (if present) and validates hydrogen bonding in solid-state structures .

Advanced: How can synthetic yields be optimized for this compound?

Answer:
Low yields (e.g., 55–68% in analogous syntheses ) often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Use Pd-based catalysts for coupling reactions to improve efficiency .
  • Solvent optimization : Replace acetic anhydride with DMF or THF to enhance solubility of intermediates .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) during chlorination to minimize decomposition .

Advanced: How should researchers address contradictions in spectral data during structure elucidation?

Answer:
Contradictions (e.g., unexpected splitting in NMR or HRMS deviations) require:

  • Replicate experiments : Confirm reproducibility under identical conditions.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Alternative techniques : Use LC-MS/MS to detect trace impurities or degradation products .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Synthesize analogs with modified benzyl/chlorobenzyl groups (e.g., 2,4,6-trimethoxybenzyl ) to assess steric/electronic effects.
  • Docking studies : Use AutoDock or Schrödinger to predict binding modes to targets like tyrosine kinases .
  • Biological assays : Pair IC₅₀ measurements (e.g., kinase inhibition) with physicochemical profiling (logP, solubility) .

Advanced: How can computational tools clarify the compound’s mechanism of action?

Answer:

  • MD simulations : Model interactions with biological targets (e.g., 100-ns trajectories to assess binding stability) .
  • QM/MM calculations : Study reaction pathways for catalytic inhibition (e.g., ATP-binding pocket interactions) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., the 2,4-dioxo moiety) for activity .

Advanced: What experimental design principles apply to stability studies?

Answer:

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Control variables : Monitor oxygen/moisture levels using inert atmospheres (N₂/Ar) and desiccants .
  • Analytical tracking : Use HPLC-DAD/ELSD to quantify degradation products and assign stability-indicating parameters .

Advanced: How should researchers validate the compound’s biological activity in complex matrices?

Answer:

  • Selective assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .
  • Cell-based models : Test in relevant cell lines (e.g., cancer cells with RTK overexpression) with cytotoxicity controls (MTT assays) .
  • PK/PD integration : Measure plasma/tissue concentrations via LC-MS/MS and correlate with efficacy endpoints .

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